molecular formula C8H7NO2S B15222707 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one

5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B15222707
M. Wt: 181.21 g/mol
InChI Key: KREMEUJYUPPDPO-UHFFFAOYSA-N
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Description

5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds. For example, the reaction of 2-aminobenzenethiol with 2-halo-N-(2-halophenyl)acetamides in the presence of a copper catalyst can yield the desired benzothiazine derivative . The reaction typically proceeds through a cascade process involving SN2 substitution, deacetylation, and coupling steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazine ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of 5-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.

    Reduction: Formation of dihydro-5-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, such as enzymes and receptors. The hydroxyl group and the thiazine ring are likely involved in these interactions, contributing to the compound’s overall reactivity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

5-hydroxy-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H7NO2S/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11)

InChI Key

KREMEUJYUPPDPO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2S1)O

Origin of Product

United States

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